

An In-depth Technical Guide to 4'-Ethylacetophenone (CAS: 937-30-4)

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4'-Ethylacetophenone**, a key aromatic ketone intermediate. It covers its physicochemical properties, spectroscopic data, synthesis, and applications, with a focus on its role in the synthesis of pharmacologically relevant compounds.

Chemical Identity and Physical Properties

4'-Ethylacetophenone, also known as p-ethylacetophenone, is a clear, colorless to pale yellow liquid.[1] It is an aromatic ketone that is widely used as a versatile intermediate and building block in organic synthesis.[2]

Table 1: Physicochemical Properties of 4'-Ethylacetophenone



Property	Value	Reference(s)	
CAS Number	937-30-4	[2]	
Molecular Formula	C10H12O	[2]	
Molecular Weight	148.20 g/mol	[2]	
Appearance	Clear colorless to pale yellow liquid/oil	[2][3]	
Melting Point	4elting Point -20.6 °C		
Boiling Point	125 °C at 20 mmHg; 116-117 °C at 15 Torr	[4][5]	
Density	0.993 g/mL at 25 °C	[3][4]	
Refractive Index (n20/D)	1.5293	[3][4]	
Flash Point	91 °C (195.8 °F) - closed cup	[4]	
Water Solubility	Not miscible or difficult to mix	[1][3]	
Solubility	Soluble in alcohol, Chloroform (Slightly), Ethyl Acetate (Slightly)	[1][3]	
InChl Key	NODGRWCMFMEGJH- UHFFFAOYSA-N	[4]	
Canonical SMILES	CCC1=CC=C(C=C1)C(=O)C	[5]	

Spectroscopic Data

The structural identity of **4'-Ethylacetophenone** is confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for 4'-Ethylacetophenone



Technique	Key Data Points	Reference(s)	
¹ H NMR	δ (ppm): 7.87 (d), 7.27 (d), 2.70 (q), 2.56 (s), 1.25 (t)	[6]	
IR (Infrared)	Key Stretches (cm ⁻¹): ~3030 (aromatic C-H), ~2900 (alkyl C-H), ~1655 (C=O, ketone)	[7]	
Mass Spec (EI)	m/z: 148 (M+), 133, 105, 77, 43	[1][8]	

Experimental Protocols for Spectroscopic Analysis

While specific instrument parameters can vary, general protocols for obtaining spectroscopic data are as follows:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **4'-Ethylacetophenone** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and placed in an NMR tube. ¹H NMR spectra are recorded on a spectrometer, such as a 400 or 500 MHz instrument.[9][10] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
- Infrared (IR) Spectroscopy: A thin film of neat liquid 4'-Ethylacetophenone is placed between two salt plates (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.[3] The spectrum is recorded using an FTIR spectrometer.
- Mass Spectrometry (MS): Mass spectra are typically obtained using a gas chromatograph
 coupled to a mass spectrometer (GC-MS) with electron ionization (EI).[7][11] The sample is
 injected into the GC, which separates it from any impurities before it enters the mass
 spectrometer, where it is fragmented and detected.

Synthesis of 4'-Ethylacetophenone

4'-Ethylacetophenone is commonly synthesized via the Friedel-Crafts acylation of ethylbenzene. This electrophilic aromatic substitution reaction involves the reaction of ethylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AICI₃).[2][12]



Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of **4'-Ethylacetophenone** from ethylbenzene and acetic anhydride.[13]

M	ater	ials	and	Equ	ipm	ent:
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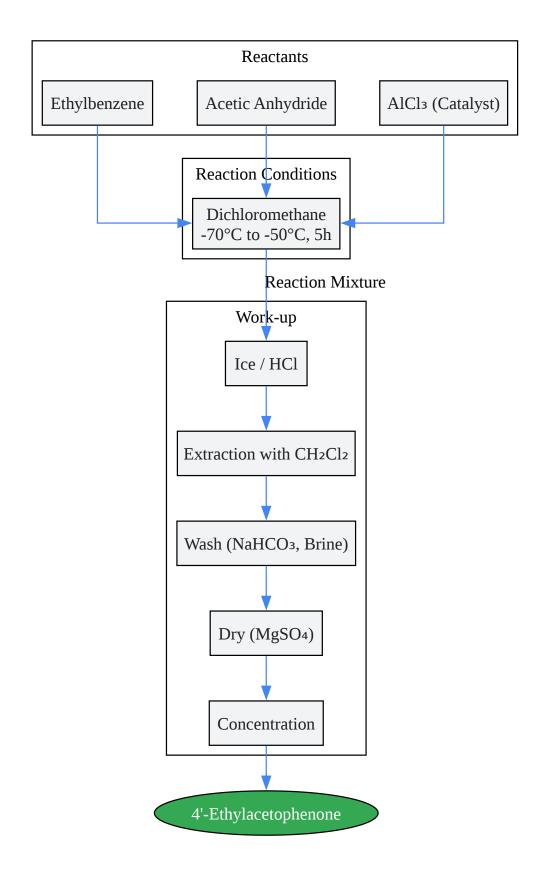
- Three-neck round-bottom flask
- · Magnetic stir bar and stir plate
- Dropping funnel
- Condenser with a drying tube
- Ice bath
- Ethylbenzene
- Acetic anhydride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (CH₂Cl₂)
- Hydrochloric acid (HCl)
- Ice
- Separatory funnel
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO₄)
- Rotary evaporator

Procedure:



- Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser protected by a drying tube.
- Charge the flask with a solution of ethylbenzene (e.g., 10.6 g, 99.85 mmol) in dichloromethane (100 mL).
- Cool the flask to -70 °C using a dry ice/acetone bath.
- To the chilled and stirred solution, carefully add anhydrous aluminum chloride (27 g, 202.49 mmol) in portions.
- Prepare a solution of acetic anhydride (10.2 g, 99.91 mmol) in dichloromethane (20 mL) and add it to the dropping funnel.
- Add the acetic anhydride solution dropwise to the reaction mixture over 3 hours, ensuring the internal temperature is maintained at -70 °C.[13]
- After the addition is complete, allow the reaction to stir for an additional 2 hours at a temperature between -70 and -50 °C.[13]
- Quench the reaction by slowly and carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (100 mL).[13]
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude **4'-Ethylacetophenone**.
- The product can be further purified by vacuum distillation.





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Caption: Friedel-Crafts acylation workflow for the synthesis of **4'-Ethylacetophenone**.



Applications in Drug Development and Organic Synthesis

4'-Ethylacetophenone is a valuable precursor for the synthesis of more complex molecules, particularly chalcones, which are intermediates in the biosynthesis of flavonoids.[14][15]

Synthesis of Chalcones

Chalcones are synthesized through a Claisen-Schmidt condensation reaction between an acetophenone and a benzaldehyde derivative.[8]

This protocol describes the synthesis of a chalcone from **4'-Ethylacetophenone** and a substituted benzaldehyde.[16]

Materials and Equipment:

- Erlenmeyer flask
- Magnetic stir bar and stir plate
- 4'-Ethylacetophenone
- Substituted benzaldehyde (e.g., 3-nitrobenzaldehyde)
- 95% Ethanol
- 15 M Sodium hydroxide (NaOH) solution
- Ice-cold deionized water
- Beaker
- Buchner funnel and filter flask

Procedure:

• In a 50 mL Erlenmeyer flask, combine **4'-Ethylacetophenone** (approx. 0.005 mol) and the substituted benzaldehyde (approx. 0.005 mol).

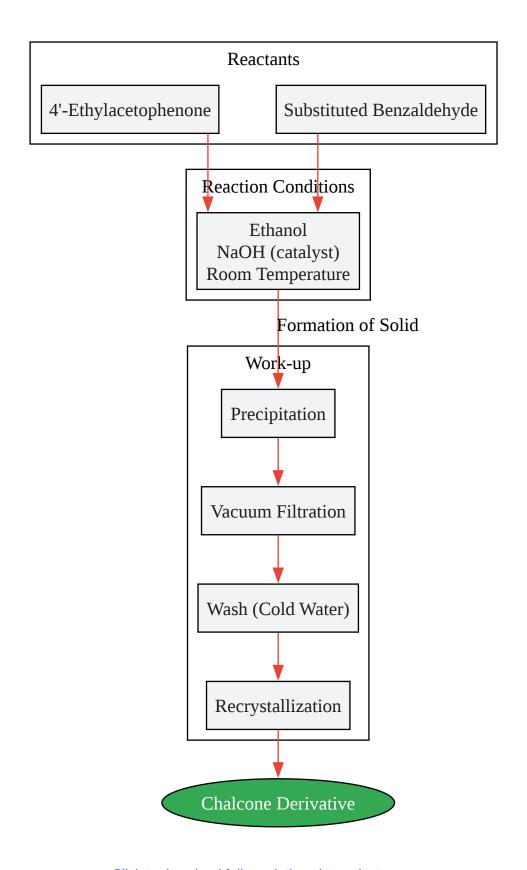
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- Add 4 mL of 95% ethanol and a magnetic stir bar. Stir the mixture until all solids are dissolved. Gentle warming may be necessary, but the solution should be cooled to room temperature before proceeding.[16]
- Add 0.5 mL of 15 M sodium hydroxide solution to the mixture and continue stirring.[16]
- Stir until a solid precipitate forms.
- Add 10 mL of ice-cold deionized water to the flask and break up the solid mass with a spatula.[16]
- Transfer the mixture to a beaker, using an additional 5 mL of ice-cold water for rinsing.
- Collect the crude chalcone product by vacuum filtration and wash with cold water.
- The product can be further purified by recrystallization from a suitable solvent, such as ethanol.





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Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.



Flavonoid Synthesis

Chalcones serve as crucial precursors for the synthesis of flavonoids, a diverse class of polyphenolic compounds with a wide range of biological activities, including antioxidant and anti-inflammatory properties.[14][15] The synthesis of the flavonoid core is typically achieved through the oxidative cyclization of the chalcone intermediate.[17] This makes 4'
Ethylacetophenone a valuable starting material for accessing novel flavonoid analogues for

Safety and Handling

drug discovery research.

4'-Ethylacetophenone is a combustible liquid and should be handled with appropriate safety precautions.[4]

- Handling: Keep away from open flames, hot surfaces, and sources of ignition.[16] Avoid breathing mist, vapors, or spray. Wear protective gloves, clothing, and eye/face protection. Ensure adequate ventilation.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[16]
- Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[16]
- Toxicology: The toxicological properties have not been fully investigated.[16] However, readacross data from similar compounds like 4'-methylacetophenone suggests that it is not genotoxic.[12]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

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